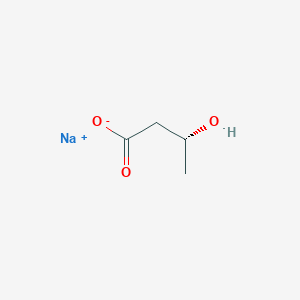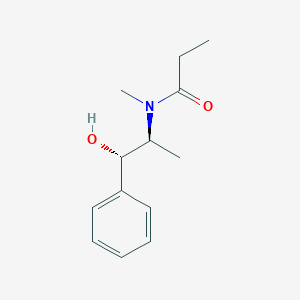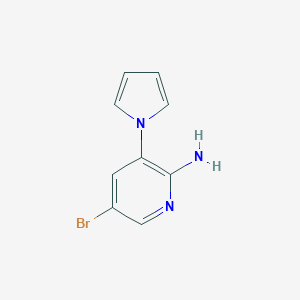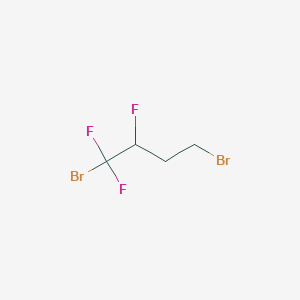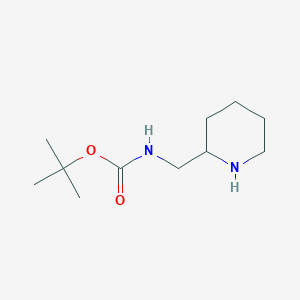
2-(Boc-aminomethyl)-piperidine
Übersicht
Beschreibung
2-(Boc-aminomethyl)-piperidine is a chemical compound that serves as a versatile intermediate in the synthesis of various piperidine alkaloids and related structures. It is characterized by the presence of a Boc-protected amino group attached to the piperidine ring, which is a common structural motif in many bioactive molecules and pharmaceuticals.
Synthesis Analysis
The synthesis of 2-(Boc-aminomethyl)-piperidine derivatives has been explored through various methods. One approach involves the kinetic resolution of N-Boc-piperidine-2-ethanol, which allows for the discrimination of remote stereocenters and provides a pathway to enantioselectively prepare piperidine alkaloids . Another method includes the catalytic dynamic resolution (CDR) of rac-2-lithio-N-Boc-piperidine, which has been used to synthesize both enantiomers of 2-substituted piperidines . Additionally, the synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] demonstrates the use of N-Boc-piperidine derivatives in forming more complex heterocyclic structures .
Molecular Structure Analysis
The molecular structure of related N-Boc-protected piperidine compounds has been extensively studied using spectroscopic techniques and computational methods. For instance, 1-Benzyl-4-(N-Boc-amino)piperidine was characterized using FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy, and its molecular geometry and vibrational frequencies were determined using Density Functional Theory (DFT) .
Chemical Reactions Analysis
2-(Boc-aminomethyl)-piperidine and its analogs participate in various chemical reactions that are crucial for the synthesis of complex molecules. For example, the oxymercuration–demercuration reaction has been employed for the regio- and stereoselective synthesis of piperidine alkaloids . Moreover, the conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes have been used for the enantioselective synthesis of substituted piperidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Boc-aminomethyl)-piperidine derivatives are influenced by their molecular structure. The Boc group provides steric bulk and protects the amine functionality during synthetic transformations. The spectroscopic studies and computational analyses provide insights into the electronic properties, such as the HOMO-LUMO gap, which can influence the chemical reactivity of the molecule . The molecular docking studies suggest potential biological activities, as seen in the anticancer activity investigation against VEGFR-2 Kinase inhibitor receptors .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
- Binge-Eating Behavior and Anxiety Management : 1-Boc-piperidine-4-carboxaldehyde, a derivative of piperidine, has been studied for its effects on binge-eating behavior and anxiety in rats. This compound demonstrated a dose-dependent decrease in calorie intake from hyper-caloric food in a binge-eating protocol and exerted an anxiolytic effect (Guzmán-Rodríguez et al., 2021).
Chemical Synthesis and Applications
- Synthesis of Pharmaceutically Relevant Compounds : The compound has been used in the enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, important in pharmaceutical compounds (Sheikh et al., 2012).
- Asymmetric Synthesis of Tobacco Alkaloid Anabasine : It has been applied in the asymmetric synthesis of 2-aryl and 2-vinyl piperidines, including the tobacco alkaloid anabasine (Beng & Gawley, 2011).
- Construction of Quinolinones : The compound was used in the synthesis of 4-trifluoromethyl-2-quinolinones, which could bear additional substituents at any available position (Leroux et al., 2006).
- Molecular Structure and Spectroscopic Studies : Detailed molecular structure, spectroscopic studies, and molecular docking research have been conducted on 1-Benzyl-4-(N-Boc-amino)piperidine, highlighting its potential for anticancer activity (Janani et al., 2020).
- Enzymatic Resolution in Alkaloid Synthesis : The enzymatic resolution of N-Boc-piperidine-2-ethanol has been explored for the stereoselective preparation of piperidine alkaloids (Angoli et al., 2003).
- Synthesis of Piperidine and Pyrrolidine Derivatives : It's been used in the highly enantioselective synthesis of 2-substituted piperidines, illustrating potential applications in the synthesis of various organic compounds (Beng & Gawley, 2010).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-(piperidin-2-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRUVVRMWMDZAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-aminomethyl)-piperidine | |
CAS RN |
141774-61-0 | |
| Record name | 2-(Aminomethyl)piperidine, 2-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

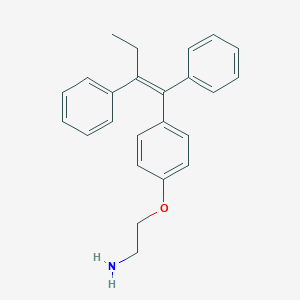
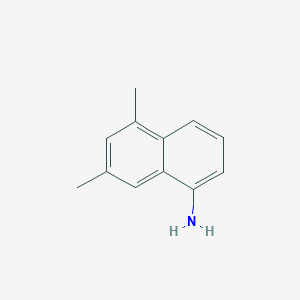
![{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid](/img/structure/B132213.png)

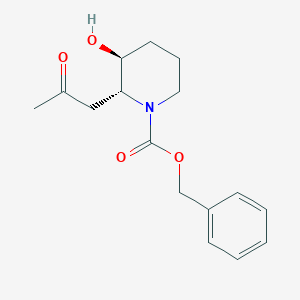

![2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B132219.png)


